Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
Description
Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate (CAS: 1018126-97-0) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₁₄H₁₈F₂N₃O₃ and a molecular weight of 313.30 g/mol . It is an esterified intermediate, structurally characterized by a difluoromethyl group at the 4-position, an isopropyl substituent at the 2-position, and a methyl propanoate side chain at the 7-position.
Properties
IUPAC Name |
methyl 3-[4-(difluoromethyl)-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O3/c1-8(2)19-7-10-9(13(15)16)6-11(20)18(14(10)17-19)5-4-12(21)22-3/h6-8,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSPYFAKRJXBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multiple steps. One common method includes the reaction of difluoromethylated intermediates with isopropyl-substituted pyrazolo[3,4-b]pyridine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups : Replacement of difluoromethyl (CF₂H) with trifluoromethyl (CF₃) at the 4-position (e.g., CAS 1018127-13-3) increases electronegativity, which may improve metabolic stability but reduce solubility .
Substitution at the 4-Position: Fluorinated Groups
Key Findings :
- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ~2.5) compared to difluoromethyl (logP ~1.8), favoring blood-brain barrier penetration .
- Synthetic Accessibility : Difluoromethyl derivatives are easier to synthesize at scale than trifluoromethyl analogues due to milder reaction conditions .
Functional Group Modifications: Ester vs. Acid
Key Findings :
- Bioactivation : The ester form (target compound) serves as a prodrug, hydrolyzing in vivo to the active carboxylic acid, which exhibits stronger binding to kinase targets (IC₅₀ < 100 nM) .
Biological Activity
Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazolo[3,4-b]pyridine core and various substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The presence of difluoromethyl and isopropyl groups enhances its chemical properties and biological activities.
Research indicates that the compound may interact with specific biological targets, particularly adenosine receptors (A1 and A2A subtypes). These receptors are involved in various physiological processes such as inflammation and neuroprotection. The unique structural features of the compound may enhance its selectivity and potency compared to related compounds .
Target Interactions
The compound has been shown to inhibit succinate dehydrogenase , an enzyme critical in the mitochondrial respiratory chain. This inhibition can lead to decreased ATP production, affecting cellular energy dynamics . Additionally, it may modulate various signaling pathways by interacting with proteins involved in these processes .
Biological Activity
This compound exhibits several biological activities:
- Anti-inflammatory Effects : By modulating adenosine receptor activity, the compound may reduce inflammation.
- Neuroprotective Properties : Its interaction with adenosine receptors suggests potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that similar pyrazole derivatives exhibit antimicrobial properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazolo derivatives similar to this compound:
- Inhibition of Human Dihydroorotate Dehydrogenase (DHODH) : A related compound demonstrated significant inhibition of DHODH, leading to reduced viral replication in cell-based assays .
- Xanthine Oxidase Inhibition : Some pyrazole derivatives were evaluated for their inhibitory activity against xanthine oxidase, showing moderate IC50 values that suggest potential therapeutic uses in gout management .
Comparative Analysis
To further understand the biological activity of this compound, comparisons with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate | Propyl group instead of methyl | Potentially different biological activity due to propyl substitution |
| 3-(2-Ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine) | Ethyl group substitution | May exhibit different pharmacokinetics |
| 3-(2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridine) | Cyclopentyl group presence | Unique steric effects influencing reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
